N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-9-4-3-8-13(14)16-19-20-17(23-16)18-15(21)11-6-5-7-12(10-11)24-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWWDQGSYYOPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The 2-methoxybenzohydrazide is then treated with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Introduction of the benzamide group: The final step involves the reaction of the oxadiazole derivative with 3-(methylsulfanyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. For instance, studies have shown that certain oxadiazole derivatives exhibit IC50 values below 100 μM against these cell lines, indicating significant cytotoxicity .
-
Enzyme Inhibition
- N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases. These enzymes play crucial roles in DNA replication and transcription regulation, making them important targets for anticancer drugs .
-
Anti-inflammatory Properties
- The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that contributes to inflammation and pain . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets:
Apoptosis Induction: The compound activates caspases, which are enzymes that play a crucial role in the execution phase of cell apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related 1,3,4-oxadiazole and thiadiazole derivatives, emphasizing substituent effects and biological activities:
Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenylmethyl in LMM3. Positional isomerism (2- vs. 4-methoxy) may influence target binding, as seen in LMM5’s antifungal efficacy .
- The methylsulfanyl (SCH₃) group in the target compound and Compound 97 is associated with antiviral activity, particularly against Influenza A H3N2 . This suggests that sulfur-containing groups enhance interaction with viral proteins.
Scaffold Comparison :
- 1,3,4-Oxadiazoles vs. Thiadiazoles : The target compound’s oxadiazole scaffold is structurally rigid, favoring enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11) . In contrast, Compound 97’s thiadiazole scaffold may improve antiviral activity due to enhanced electronic properties .
Enzyme Inhibition :
- Compounds with sulfamoyl groups (e.g., LMM5, LMM11) exhibit stronger antifungal activity, likely due to interactions with fungal thioredoxin reductase . The target compound lacks this group, which may limit its antifungal potency.
- Calmodulin inhibitors (e.g., Compound 18, 21) demonstrate that electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance enzyme inhibition . The target compound’s methylsulfanyl group is less electron-withdrawing, suggesting divergent targets.
Antiviral Activity: Compound 97’s EC₅₀ of 20–40 µM against Influenza A H3N2 highlights the role of methylsulfanyl and phenylamino-thiadiazole groups in viral replication inhibition .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both oxadiazole and benzamide moieties, which are known for their therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for its antiproliferative effects against various cancer cell lines.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has shown significant cytotoxicity against a range of cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| MCF-7 (breast cancer) | 15 | |
| HepG2 (liver cancer) | 12 |
The compound's effectiveness was compared with standard chemotherapeutic agents like doxorubicin, demonstrating comparable or superior activity in certain cases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Case Studies
- In Vivo Studies : In a study involving zebrafish embryos, this compound demonstrated low toxicity while maintaining significant antiproliferative effects. The results indicated that the compound could be developed for therapeutic use without severe side effects .
- Structure-Activity Relationship (SAR) : An investigation into the SAR revealed that modifications on the phenyl ring significantly impacted the biological activity. Substituents such as methyl and methoxy groups enhanced the compound's potency against cancer cell lines .
Q & A
Q. What are the optimized synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of 2-methoxyphenylhydrazide with cyanogen bromide or via microwave-assisted methods to enhance efficiency .
- Step 2 : Coupling the oxadiazole-2-amine intermediate with 3-(methylsulfanyl)benzoyl chloride using sodium hydride in dry THF .
- Characterization : Confirm intermediates via NMR and NMR (e.g., oxadiazole ring protons appear at δ 8.1–8.3 ppm) and final product purity via HPLC (≥95% purity) .
Q. How is the compound’s initial biological activity screened, and what assays are prioritized?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., Candida spp.), comparing efficacy to reference drugs like itraconazole .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC values. Substituents like the methylsulfanyl group enhance cytotoxicity via thiol-mediated redox interference .
Q. What methods are used to determine solubility, stability, and storage conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP values (~3.2) predict moderate lipophilicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C under inert atmosphere to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., 4-chlorophenyl vs. 2-methoxyphenyl substituents). The 2-methoxy group enhances membrane permeability (logP reduction by ~0.5 vs. chloro-substituted derivatives), while methylsulfanyl improves thiol-mediated enzyme inhibition .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to E. coli enoyl-ACP reductase (FabI), a target for antimicrobial activity .
Q. What experimental strategies identify the compound’s molecular targets and mechanism of action?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates, followed by LC-MS/MS identification .
- Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) via fluorometric assays. The methylsulfanyl group may act as a reversible inhibitor by forming disulfide bonds .
Q. How can contradictory data in biological efficacy across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare MIC variations (e.g., higher activity against Sporothrix spp. vs. C. auris) by normalizing assay conditions (e.g., pH, inoculum size) .
- Resistance Studies : Serial passage assays under sub-MIC concentrations to identify mutations (e.g., FabI gene mutations in S. aureus) causing reduced susceptibility .
Q. What crystallographic techniques validate the compound’s structure and interaction with targets?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL (R-factor < 0.05) to confirm oxadiazole planarity and hydrogen-bonding interactions .
- Cocrystallization : Soak target proteins (e.g., FabI) with the compound and solve structures at 1.8–2.0 Å resolution to map binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
